molecular formula C17H20Cl2N2O3S B15219827 5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid CAS No. 87049-56-7

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid

Cat. No.: B15219827
CAS No.: 87049-56-7
M. Wt: 403.3 g/mol
InChI Key: VRIVJMQZJMBDKP-UHFFFAOYSA-N
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Description

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, hydroxy, imidazole, and thioether. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution on the imidazole ring can introduce various functional groups.

Scientific Research Applications

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its structural features suggest potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the dichlorophenyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

Uniqueness

5-((2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and thioether groups, along with the imidazole ring, allows for diverse interactions and reactivity, setting it apart from other similar compounds.

Properties

CAS No.

87049-56-7

Molecular Formula

C17H20Cl2N2O3S

Molecular Weight

403.3 g/mol

IUPAC Name

5-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylpentanoic acid

InChI

InChI=1S/C17H20Cl2N2O3S/c18-13-4-5-14(15(19)9-13)17(24,10-21-7-6-20-12-21)11-25-8-2-1-3-16(22)23/h4-7,9,12,24H,1-3,8,10-11H2,(H,22,23)

InChI Key

VRIVJMQZJMBDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)(CSCCCCC(=O)O)O

Origin of Product

United States

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